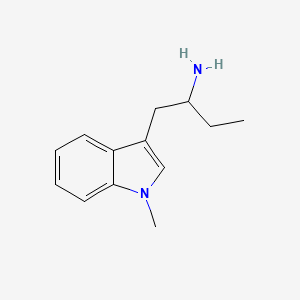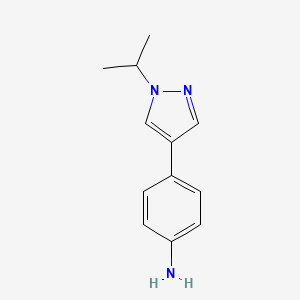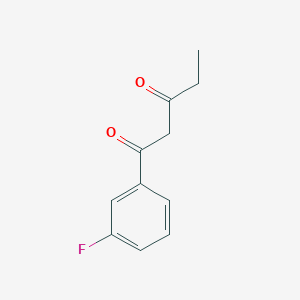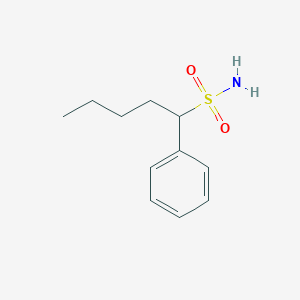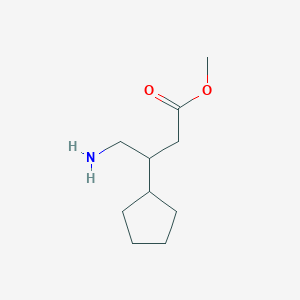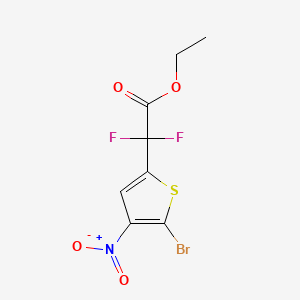
Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. This particular compound is characterized by the presence of bromine, nitro, and difluoroacetate groups attached to the thiophene ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method includes the bromination of 2-thiophenecarboxylic acid, followed by nitration to introduce the nitro group. The final step involves the esterification of the carboxylic acid with ethyl difluoroacetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted thiophenes: Formed through nucleophilic substitution of the bromine atom.
Carboxylic acids: Formed through hydrolysis of the ester group.
Applications De Recherche Scientifique
Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the nitro group can facilitate interactions with nucleophilic sites, while the bromine and difluoroacetate groups can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl2-(5-chloro-4-nitrothiophen-2-yl)-2,2-difluoroacetate
- Ethyl2-(5-iodo-4-nitrothiophen-2-yl)-2,2-difluoroacetate
- Ethyl2-(5-bromo-4-aminothiophen-2-yl)-2,2-difluoroacetate
Uniqueness
Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate is unique due to the combination of bromine, nitro, and difluoroacetate groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C8H6BrF2NO4S |
|---|---|
Poids moléculaire |
330.11 g/mol |
Nom IUPAC |
ethyl 2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C8H6BrF2NO4S/c1-2-16-7(13)8(10,11)5-3-4(12(14)15)6(9)17-5/h3H,2H2,1H3 |
Clé InChI |
SSEHZWGBAGAGEN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC(=C(S1)Br)[N+](=O)[O-])(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



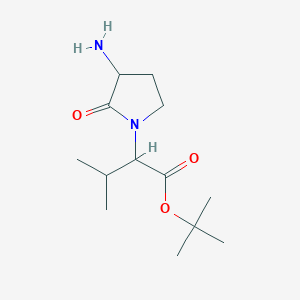

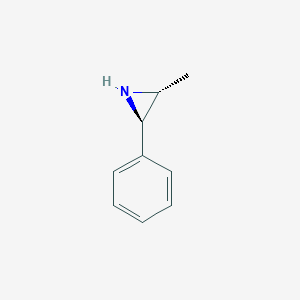
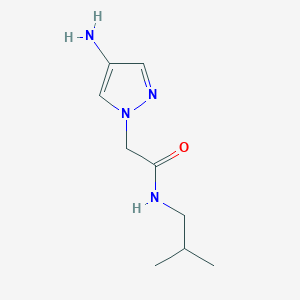

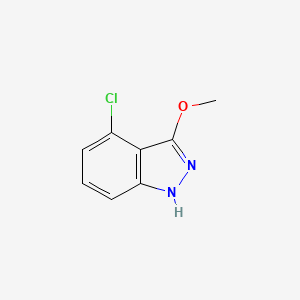
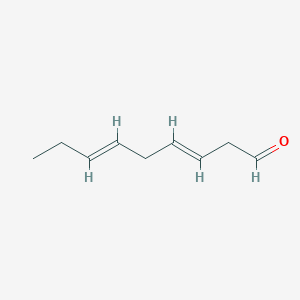
![2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B15328223.png)
